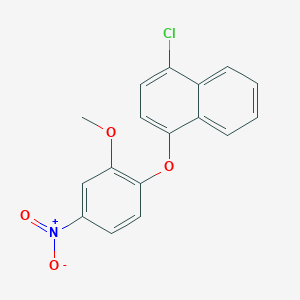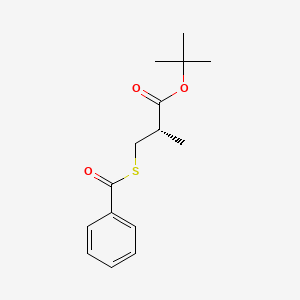
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a benzoylsulfanyl group, and a methylpropanoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact .
化学反応の分析
Types of Reactions
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds .
科学的研究の応用
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzoylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can be compared with other tertiary butyl esters and benzoylsulfanyl derivatives.
- Similar compounds include tert-Butyl (2S)-3-(benzoylsulfanyl)-2-ethylpropanoate and tert-Butyl (2S)-3-(benzoylsulfanyl)-2-phenylpropanoate .
Uniqueness
The presence of both the tert-butyl and benzoylsulfanyl groups allows for versatile chemical transformations and interactions with biological targets .
特性
CAS番号 |
81000-54-6 |
|---|---|
分子式 |
C15H20O3S |
分子量 |
280.4 g/mol |
IUPAC名 |
tert-butyl (2S)-3-benzoylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C15H20O3S/c1-11(13(16)18-15(2,3)4)10-19-14(17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/t11-/m1/s1 |
InChIキー |
ZKWMXINKKVHEOQ-LLVKDONJSA-N |
異性体SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
正規SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


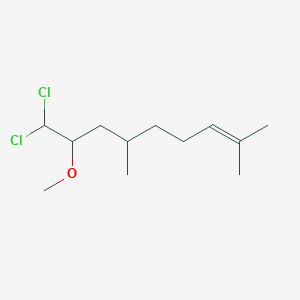
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
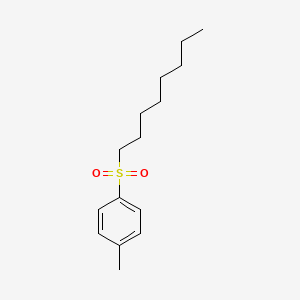
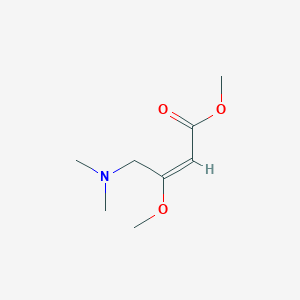

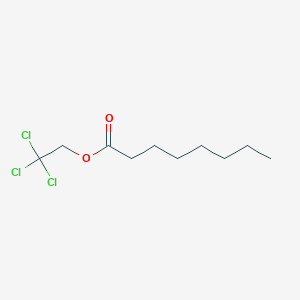

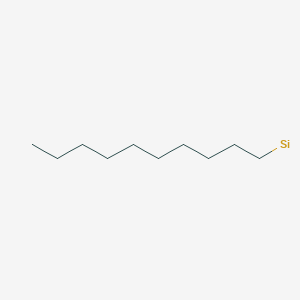
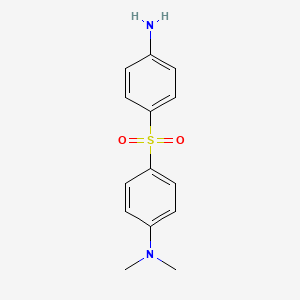
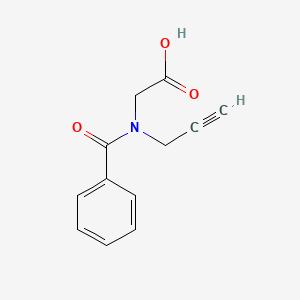
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
